![molecular formula C16H16N4O2 B2434466 6-甲基-4-氧代-N-苯乙基-4,5-二氢吡唑并[1,5-a]吡嗪-2-甲酰胺 CAS No. 1775542-34-1](/img/structure/B2434466.png)

6-甲基-4-氧代-N-苯乙基-4,5-二氢吡唑并[1,5-a]吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

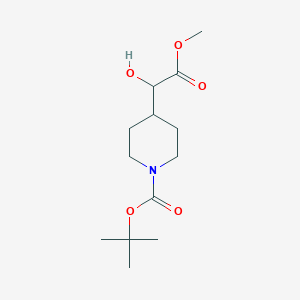

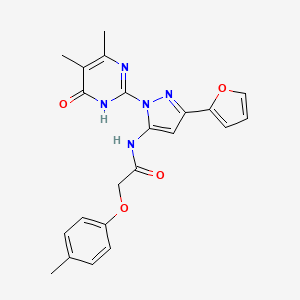

“6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a chemical compound with the molecular formula C16H16N4O2 . It is a derivative of a biheteroaromatic system and plays a role as a basic substrate for various synthetic transformations aimed at creating biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds involves a reaction with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Chemical Reactions Analysis

The compound is involved in regioselective reactions with N-iodosuccinimide, forming 7-iodo derivatives . It also participates in carbonylation reactions catalyzed with Pd(dppf)Cl2 .Physical And Chemical Properties Analysis

The IR spectrum shows peaks at 1677 cm^-1 (C=O) and 3328 cm^-1 (NH). The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms . The molecular weight of the compound is 296.33 .科学研究应用

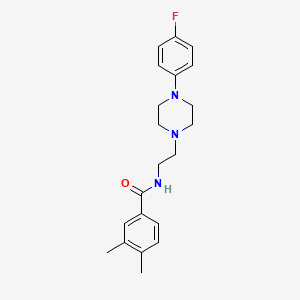

Fibrinogen Receptor Antagonists

Fibrinogen receptor antagonists are essential in preventing platelet aggregation and thrombus formation. Some derivatives of this compound have been investigated for their potential as fibrinogen receptor antagonists, which could contribute to antithrombotic therapies .

Glutamate Receptor Modulators

Certain derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have shown promise as positive allosteric modulators of glutamate receptors, specifically GluN2A and mGluR5. These compounds could impact neurological disorders and cognitive function .

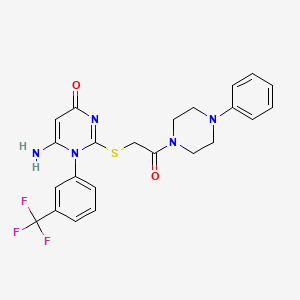

Antituberculosis Agents

Researchers have explored the inhibitory effects of this compound on Mycobacterium tuberculosis H37RV. It may serve as a potential antituberculosis agent, contributing to the fight against tuberculosis .

Anticancer Properties

Derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have been synthesized and evaluated for their cytotoxicity against tumor cell lines. These compounds exhibit potent antitumor activity, making them interesting candidates for cancer research.

HIV-1 Integrase Inhibitors

Certain derivatives have demonstrated inhibitory effects on the catalytic activity of HIV-1 integrase. These compounds could be valuable in the development of antiretroviral therapies .

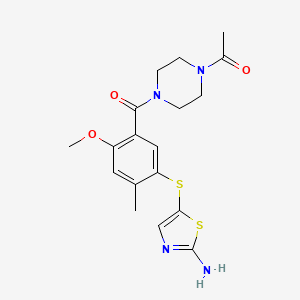

未来方向

The potential of this compound and its derivatives in medical and biological applications is significant, but they have received limited attention so far . Future research could focus on exploring these potentials further, particularly in the treatment of lysosomal and neurodegenerative diseases, as well as cardiovascular diseases .

作用机制

Target of Action

The compound, 6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class . These compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors . .

Mode of Action

Similar compounds in its class have been found to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

The compound is part of the pyrazolo[1,5-a]pyrazin-4(5H)-one class, which has been found to play a significant role in various biochemical pathways . These compounds have been associated with the modulation of glutamate receptors, inhibition of mycobacterium tuberculosis, lung cancer tumors, HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 .

Result of Action

Similar compounds in its class have been proposed for the treatment of lysosomal and neurodegenerative, as well as cardiovascular diseases .

属性

IUPAC Name |

6-methyl-4-oxo-N-(2-phenylethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11-10-20-14(16(22)18-11)9-13(19-20)15(21)17-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGYHKQNMQSIPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NCCC3=CC=CC=C3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2434388.png)

![3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2434392.png)

![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)

![4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2434398.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)